molecular formula C8H5FN2O2 B1366550 6-fluoro-1H-indazole-3-carboxylic Acid CAS No. 129295-30-3

6-fluoro-1H-indazole-3-carboxylic Acid

Cat. No.: B1366550
CAS No.: 129295-30-3
M. Wt: 180.14 g/mol
InChI Key: KNPFUABTEGLQBG-UHFFFAOYSA-N
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Description

6-fluoro-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 129295-30-3 . It has a molecular weight of 180.14 . The compound is solid in its physical form .


Synthesis Analysis

A practical synthesis of 1H-indazole, which could be applicable to this compound, has been presented in a study . The study proposed a hydrogen bond propelled mechanism for the cyclization step, which was found to be suitable for similar cyclizations .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C8H5FN2O2/c9-4-1-2-5-6 (3-4)10-11-7 (5)8 (12)13/h1-3H, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study on the synthesis of 1H-indazole presented a new mechanism for the cyclization step . This mechanism could potentially be applicable to reactions involving this compound .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 180.14 .

Scientific Research Applications

  • Antispermatogenic Agents : A class of halogenated 1-benzylindazole-3-carboxylic acids, including compounds related to 6-fluoro-1H-indazole-3-carboxylic Acid, demonstrated potent antispermatogenic activity. This suggests their potential application in male contraception or treatment of conditions like prostate cancer (Corsi & Palazzo, 1976).

  • Chemical Reactions and Structures : Research on the indazole series, including derivatives of this compound, provided insights into chemical reactions such as decarboxylation and the formation of novel compounds with unique ring structures (Gale & Wilshire, 1973).

  • Thermodynamic Properties : Studies on the enthalpy of formation for indazoles, including 1H-indazole-3-carboxylic acid derivatives, have contributed to understanding their energetic and structural influences in various reactions (Orozco-Guareño et al., 2019).

  • Crystal Structure Analysis : Investigations into the crystal structure of indazole derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid have revealed details about their crystalline forms, which can influence their bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

  • Synthetic Methodologies : Improved synthetic processes for compounds like 1H-indazole-3-carboxylic acid, related to this compound, have been developed. These methods are characterized by lower costs and simpler operations, making them suitable for industrial manufacture (Rao Er-chang, 2006).

Mechanism of Action

Target of Action

6-Fluoro-1H-indazole-3-carboxylic Acid, like other indazole derivatives, has been found to have a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazoles are known to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction with its targets can lead to changes in the function of these proteins, affecting the biochemical pathways they are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival . Similarly, the modulation of CHK1, CHK2, and h-sgk kinases can influence various cellular processes, including DNA damage response and cell volume regulation .

Pharmacokinetics

The compound’s molecular weight of 18014 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits phosphoinositide 3-kinase δ, it could potentially suppress cell growth and proliferation . If it modulates CHK1, CHK2, and h-sgk kinases, it could affect DNA repair mechanisms and cell volume regulation .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This interaction is crucial for its potential therapeutic applications, especially in cancer treatment where kinase inhibitors are often employed .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by blocking the signaling pathways that promote cell division . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their activity. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The major metabolic transformations include hydroxylation, oxidation, and conjugation with glucuronic acid . These metabolic processes are essential for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence its subcellular distribution and activity . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

6-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFUABTEGLQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445320
Record name 6-fluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-30-3
Record name 6-fluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

6-Fluoroisatin prepared according to the method of J. Org. Chem., 21, 169 (1956) is added to a solution of sodium hydroxide (7.4 g) in water (130 ml), and the mixture obtained is gently heated until it dissolves. After the solution is cooled to 0° C., a solution of sodium nitrite (13.8 g) in water (45 ml) is added dropwise to the reaction mixture, and this mixture is poured, in small portions with vigorous stirring, into the sulfuric acid (33.9 g) in water (430 ml) at 0° C. The mixture is stirred for 30 minutes at 0° C. A solution of stannous chloride (85.3 g) in hydrochloric acid (170 ml) is added dropwise to the reaction mixture at 0° C., and the mixture is stirred at 25° C. for 2 hours. The precipitates are collected and washed successively with water, acetone, and methanol, and dried to give the title compound (15.6 g), m.p. > 290° C. Mass spectrum: m/z 180.
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0 (± 1) mol
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Reaction Step One
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7.4 g
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130 mL
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Reaction Step Two
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13.8 g
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reactant
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45 mL
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solvent
Reaction Step Three
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33.9 g
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430 mL
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[Compound]
Name
stannous chloride
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85.3 g
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reactant
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170 mL
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solvent
Reaction Step Five

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